4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
4-(2-bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a useful research compound. Its molecular formula is C7H13BrO2S and its molecular weight is 241.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Rotamers : A study by Freeman et al. (2002) on the structures and energies of axial and equatorial conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides, including bromo variants, utilized density functionals and molecular orbital theory. This research is significant for understanding the chemical properties and potential applications of these compounds (Freeman, Gomarooni, & Hehre, 2002).
Novel Synthesis Methods : Chen et al. (2022) developed an unprecedented annulation process for constructing tetrahydro-2H-thiopyran 1,1-dioxides. This novel methodology highlights the potential for efficient synthesis of these compounds, which could be beneficial for various scientific applications (Chen et al., 2022).
Preparation of Reagents for Thiopyran Introduction : Ward et al. (2007) discussed the preparation of reagents useful for the synthesis of thiopyran-containing compounds, emphasizing the importance of these processes in facilitating the use of thiopyran derivatives in various scientific contexts (Ward et al., 2007).
Halogenation Studies : Research by Ried and Bopp (1978) on the halogenation of 4H-thiopyran-4-on-1,1-dioxide and its derivatives provides insights into the chemical reactivity and potential modifications of these molecules for various applications (Ried & Bopp, 1978).
Base-Induced Cyclization Processes : Hatial et al. (2015) reported a convenient synthesis method for 4,5-disubstituted 2H-thiopyran 1,1-dioxides through base-induced processes, demonstrating the versatility of these compounds in synthetic chemistry (Hatial et al., 2015).
Oxidation Reactions and Structural Peculiarities : Kozhevnikova and Kharchenko (1985) explored the oxidation reactions of 4H-thiopyrans and their conversion to 1,1-dioxides. This study adds to the understanding of the chemical behavior of these compounds (Kozhevnikova & Kharchenko, 1985).
Scalable Preparation for Medicinal Chemistry : Hugelshofer et al. (2021) developed a scalable protocol for synthesizing various 4,4-disubstituted cyclic sulfone derivatives, highlighting their significance in drug discovery (Hugelshofer et al., 2021).
Properties
IUPAC Name |
4-(2-bromoethyl)thiane 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVGCKHSDOUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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